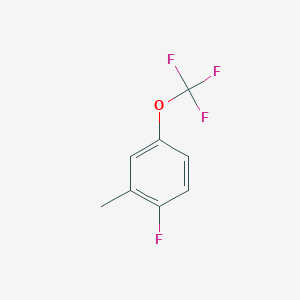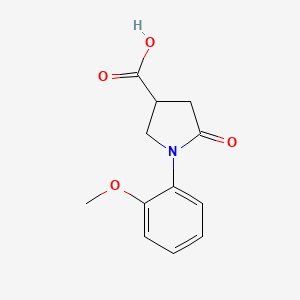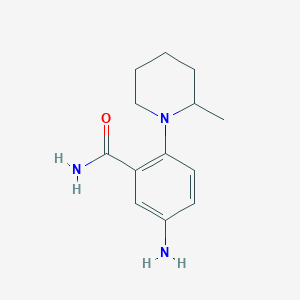![molecular formula C19H16FNO2 B1305064 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid CAS No. 436811-07-3](/img/structure/B1305064.png)
4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a benzoic acid moiety in the compound suggests that it may have unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported in several studies. For instance, the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines involves an acid-catalyzed three-component cyclocondensation of 4-fluoroaniline with aromatic aldehydes and cyclopentadiene . This method could potentially be adapted for the synthesis of the compound by incorporating a benzoic acid group in the appropriate step of the synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system that includes a benzene ring fused to a pyridine ring. The addition of a fluorine atom can influence the electronic distribution and the reactivity of the molecule. The absolute configuration and stereochemistry of similar compounds have been established through X-ray crystallography, as seen in the synthesis of 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid . Such analyses are crucial for understanding the biological activity of the compound.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclocondensation, ozonolysis, and reactions with primary amines. For example, stable ozonides with specific configurations are obtained by ozonolysis of trifluoroacetyl derivatives of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines . Additionally, 3-benzoyl-2-quinolinecarboxaldehyde has been used as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines , indicating the potential for the compound to participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms typically increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties. The compound's benzoic acid moiety may also contribute to its acidity and ability to form salts, which is relevant for its solubility and bioavailability. The pharmacophore Hypo1 prediction suggests that the compound could have significant activity against the PA−PB1 subunit of RNA polymerase, which is important for its potential as an anti-influenza virus agent .
科学的研究の応用
Quinoline Derivatives as Anticorrosive Materials
Quinoline and its derivatives, including those with structural similarities to 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid, are recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their high electron density, which enables them to form stable chelating complexes with metallic surfaces. This attribute is particularly valuable in protecting materials in industrial applications from degradation due to environmental factors (Verma, Quraishi, & Ebenso, 2020).
Photophysical Properties for Optoelectronic Materials
Research on quinazoline and pyrimidine derivatives, related to 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid, highlights their potential in optoelectronic applications. These compounds, when incorporated into π-extended conjugated systems, show promising luminescent properties. This makes them suitable for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, contributing to advancements in optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2/c20-13-8-9-17-16(10-13)14-2-1-3-15(14)18(21-17)11-4-6-12(7-5-11)19(22)23/h1-2,4-10,14-15,18,21H,3H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGKQUSGJHPTPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388035 |
Source


|
| Record name | SBB027600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid | |
CAS RN |
436811-07-3 |
Source


|
| Record name | 4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB027600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Furan-2-carbonyl)-amino]-pentanoic acid](/img/structure/B1304993.png)
![1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid](/img/structure/B1304994.png)


![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)
